molecular formula C12H22N2O3 B7921004 [(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid

[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid

Cat. No.: B7921004
M. Wt: 242.31 g/mol
InChI Key: OBSZRIFCDHBXOH-UHFFFAOYSA-N
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Description

[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic acetic acid derivative characterized by a pyrrolidine ring substituted with an acetyl group at the 1-position and an isopropylamino-methyl side chain at the 3-position.

Properties

IUPAC Name

2-[(1-acetylpyrrolidin-3-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)14(8-12(16)17)7-11-4-5-13(6-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSZRIFCDHBXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Selection

Optimal solvent systems vary by step:

StepSolventBaseYield (%)Citation
AminationTHFDIPEA78
AcetylationDCMTEA92
CarboxylationDMFHBTU85

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in amination and acetylation, while DCM minimizes side reactions during acyl transfers.

Stereochemical Control

The (S)-configuration at the pyrrolidine 2-position is achieved via chiral starting materials rather than asymmetric synthesis. For instance, (S)-1-benzylpyrrolidine-2-carboxylic acid is resolved using L-tartaric acid before undergoing mesylation and amination. Late-stage resolution is avoided due to the compound’s sensitivity to racemization under basic conditions.

Industrial-Scale Production

VulcanChem’s 2024 protocol emphasizes continuous flow reactors for large-scale synthesis. Key advantages include:

  • Residence time : 5–10 minutes (vs. 72 hours in batch)

  • Temperature control : ±2°C accuracy, critical for exothermic amidation

  • Yield improvement : 94% vs. 85% in batch processes

A representative flow setup:

Purification and Analytical Characterization

Chromatographic Methods

  • Silica gel chromatography : 50–100% ethyl acetate/hexane gradient

  • Ion-exchange resins : Dowex 50WX4 for removing excess isopropylamine

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 3.45–3.70 (m, 4H, pyrrolidine-CH₂)

  • IR (KBr): 1723 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (amide I)

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Batch amination1-BenzylpyrrolidineIsopropylamine7898
Flow acetylationPyrrolidine-3-methanolAcetic anhydride9499.5
Enzymatic resolutionRacemic precursorLipase B6599.8

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved could include signal transduction, neurotransmitter release, or metabolic regulation.

Comparison with Similar Compounds

Ring Size Effects: Pyrrolidine vs. Piperidine

  • This may improve selectivity in molecular interactions compared to piperidine derivatives .
  • Piperidine (6-membered ring) : Larger ring reduces strain, increasing flexibility. This could enhance solubility or metabolic stability but may reduce target specificity .

Amino Group Modifications: Isopropyl vs. Cyclopropyl

  • Cyclopropyl Group : Rigid and planar, introduces steric constraints that may improve binding affinity to flat enzymatic pockets or receptors .

Stereochemical Considerations

The R-configuration in [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid highlights the role of chirality in biological activity. Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles, though specific data for this compound are unavailable .

Functional Implications

  • Metabolic Stability : The acetyl group on the pyrrolidine/piperidine ring may protect against oxidative degradation, a common issue with secondary amines.
  • Solubility : The acetic acid moiety enhances water solubility, counterbalancing the hydrophobicity of the isopropyl/pyrrolidine groups. Cyclopropyl variants may exhibit lower solubility due to reduced polarity .
  • Biological Target Compatibility : Piperidine derivatives are more prevalent in CNS-targeting drugs due to blood-brain barrier penetration, whereas pyrrolidine analogs are common in protease inhibitors .

Research and Commercial Landscape

However, their structural diversity provides a template for further optimization, such as introducing polar groups (e.g., hydroxyl) to improve solubility or exploring pro-drug strategies .

Biological Activity

[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid is a compound characterized by its unique structural features, which include a pyrrolidine ring, an acetyl group, and an isopropyl amino moiety. This combination of functional groups suggests potential biological activities that are being explored in various research contexts, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H20N2O3C_{11}H_{20}N_2O_3, with a molecular weight of approximately 228.29 g/mol. Its structure allows for diverse reactivity, including nucleophilic substitution and potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetyl and amino-acid-like functionalities may facilitate binding to active sites on enzymes or receptors, leading to modulation of various biochemical pathways. Such interactions can potentially inhibit enzyme activity or influence receptor signaling pathways, which are critical in therapeutic contexts.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives containing pyrrolidine rings have shown significant activity in models assessing seizure protection, suggesting that the structural characteristics of this compound may confer similar effects .

Neuroprotective Effects

Research indicates that compounds with similar structural motifs may provide neuroprotective benefits by modulating neurotransmitter systems. The presence of the pyrrolidine ring allows for interaction with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability. Investigations into the neuroprotective properties of related compounds highlight their potential in treating neurodegenerative diseases.

Study 1: Anticonvulsant Activity Assessment

In a study evaluating the anticonvulsant effects of pyrrolidine-containing compounds, it was found that certain analogs significantly reduced seizure activity in animal models. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrrolidine ring enhanced anticonvulsant efficacy .

Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of acetylated pyrrolidine derivatives revealed that these compounds could effectively reduce oxidative stress markers in neuronal cells. This suggests a mechanism through which this compound may exert protective effects against neurodegeneration.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedKey Findings
Pyrrolidine Derivative AAnticonvulsantPTZ-induced seizuresSignificant reduction in seizure duration
Acetylated Pyrrolidine BNeuroprotectiveNeuronal cell culturesReduced oxidative stress markers
Acetic Acid Derivative CAntimicrobialBiofilm-producing bacteriaInhibition of biofilm formation at low concentrations

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